molecular formula C10H12O3 B2724411 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde CAS No. 1249846-78-3

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde

Cat. No.: B2724411
CAS No.: 1249846-78-3
M. Wt: 180.203
InChI Key: DQSUQUZGDHWEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is an organic compound . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H12O3/c1-13-5-4-8-2-3-10 (12)9 (6-8)7-11/h2-3,6-7,12H,4-5H2,1H3 . The molecular weight is 180.2 .


Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 180.2 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde and related compounds are synthesized through various chemical processes for research and industrial applications. For instance, the synthesis of 5-tert-Butyl-2-hydroxy-benzaldehyde, a related compound, was achieved using hydroformylation catalyzed by magnesium methoxide, achieving a yield of 73.1% (Hui Jian-bin, 2011).

Applications in Organic Synthesis

  • These compounds play a significant role in organic synthesis. For example, benzaldehydes react with nonstabilized azomethine ylides to produce 5-aryloxazolidines, which are intermediates in synthesizing 2-(alkylamino)-1-arylethanols (V. Moshkin & V. Sosnovskikh, 2013).

Use in Linkers for Solid Phase Organic Synthesis

  • Electron-rich benzaldehyde derivatives, like 2-methoxy-4-hydroxybenzaldehyde, are investigated as linkers for solid phase organic synthesis. They can be converted to various secondary amides through derivatization (E. Swayze, 1997).

Role in Catalyzed Reactions

  • These compounds are used in enzyme catalyzed reactions for asymmetric C–C-bond formation, demonstrating their importance in producing specific enantiomers of chemical compounds (Sven Kühl et al., 2007).

Applications in Green Chemistry

  • They are involved in green chemistry applications, such as solvent-free one-pot synthesis of 3-carboxycoumarins, highlighting their role in environmentally friendly chemical processes (B. Bandgar et al., 1999).

Inhibitors in Biochemical Studies

  • These compounds have been evaluated as inhibitors in biochemical studies, like inhibiting catechol O-methyltransferase, demonstrating their potential in pharmacological research (R. Borchardt et al., 1982).

Studies in Crystallography

  • Crystallographic studies involve these compounds to understand molecular interactions and structures, such as the study of 2-methoxy-benzaldehyde dimers (P. Ribeiro-Claro et al., 2002).

Flavor Compound Production

  • They are used in the production of specific flavor compounds, as seen in the study of 2-hydroxy-4-methoxy benzaldehyde from in vitro cultures of Decalepis hamiltonii (P. Giridhar et al., 2005).

Safety and Hazards

The safety information for 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-hydroxy-5-(2-methoxyethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-5-4-8-2-3-10(12)9(6-8)7-11/h2-3,6-7,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSUQUZGDHWEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.